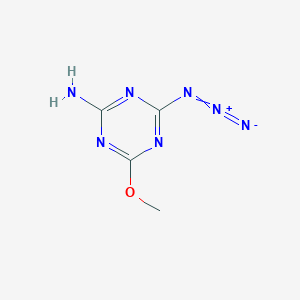
4-Azido-6-methoxy-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-6-methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₄H₅N₇O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry . This compound is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to the triazine ring, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine typically involves the azidation of 4-chloro-6-methoxy-1,3,5-triazin-2-amine. This reaction is carried out using sodium azide (NaN₃) in an appropriate solvent such as acetone . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the azido group and to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Solvents: Acetone, dimethyl sulfoxide (DMSO), and methanol are commonly used solvents.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
4-Azido-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Azido-6-methoxy-1,3,5-triazin-2-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications such as drug development and material science . The azido group is highly reactive and can interact with various molecular targets, making it a versatile tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazin-2-amine: A precursor used in the synthesis of 4-Azido-6-methoxy-1,3,5-triazin-2-amine.
4,6-Diazido-1,3,5-triazine: Another azido-triazine derivative with similar reactivity but different applications.
2-Amino-4-azido-6-methoxy-s-triazine: A compound with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of an azido group and a methoxy group on the triazine ring. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
5248-73-7 |
|---|---|
Formule moléculaire |
C4H5N7O |
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
4-azido-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H5N7O/c1-12-4-8-2(5)7-3(9-4)10-11-6/h1H3,(H2,5,7,8,9) |
Clé InChI |
UVYKKURCSDLWKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)N=[N+]=[N-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)


![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)


![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)






